2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate

Medicinal Chemistry Drug Design ADME

Fluorinated coumarin carbamate (CAS 1354961-77-5) bearing a 2,2,2-trifluoroethyl ester at the 6-position. The trifluoroethyl motif imparts enhanced metabolic stability and increased lipophilicity versus non-fluorinated analogs, making it a valuable scaffold for lead optimization programs requiring improved pharmacokinetic profiles. • Enhanced metabolic stability & lipophilicity vs. non-fluorinated coumarin analogs • 6-position carbamate offers distinct binding mode versus 7-substituted derivatives • ≥95% purity; stable for long-term storage in cool, dry conditions

Molecular Formula C12H8F3NO4
Molecular Weight 287.19 g/mol
CAS No. 1354961-77-5
Cat. No. B1524144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate
CAS1354961-77-5
Molecular FormulaC12H8F3NO4
Molecular Weight287.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)O2)C=C1NC(=O)OCC(F)(F)F
InChIInChI=1S/C12H8F3NO4/c13-12(14,15)6-19-11(18)16-8-2-3-9-7(5-8)1-4-10(17)20-9/h1-5H,6H2,(H,16,18)
InChIKeyPBRDJMLJYQJFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate (CAS 1354961-77-5): Baseline Specifications and Sourcing


2,2,2-Trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate (CAS 1354961-77-5) is a fluorinated coumarin-derived carbamate with the molecular formula C12H8F3NO4 and a molecular weight of 287.19 g/mol . It is supplied as a powder with a minimum purity specification of 95% [1], and is structurally characterized by the presence of a 2,2,2-trifluoroethyl ester group on a coumarin-6-yl carbamate scaffold . The compound is stable for long-term storage in a cool, dry place [1].

Why 2,2,2-Trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate Cannot Be Simply Substituted


Substituting 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate with a non-fluorinated coumarin analog or a derivative bearing a different substitution pattern would fundamentally alter its key performance attributes [1]. The trifluoroethyl group imparts enhanced metabolic stability and increased lipophilicity compared to non-fluorinated counterparts , while the specific 6-position attachment of the carbamate functionality on the coumarin ring offers a distinct electronic and steric profile versus 7-substituted or other regioisomers , directly impacting target engagement and pharmacokinetic behavior in biological assays [2].

Quantitative Differentiation Guide: 2,2,2-Trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate


Enhanced Lipophilicity from Trifluoroethyl Group

The 2,2,2-trifluoroethyl group increases the compound's lipophilicity, which is a key parameter for membrane permeability and bioavailability. While direct logP values for this specific compound are not publicly available, class-level inference from related coumarin trifluoroethyl carbamates (e.g., 4-methyl-7-yl analog) indicates that the trifluoroethyl moiety significantly raises lipophilicity compared to non-fluorinated alkyl carbamates [1]. This is a well-established structure-property relationship for fluorinated carbamates .

Medicinal Chemistry Drug Design ADME

Improved Metabolic Stability

The trifluoroethyl group is known to enhance metabolic stability by reducing susceptibility to oxidative metabolism, a common clearance pathway for coumarin derivatives [1]. While direct comparative microsomal stability data for this compound versus a non-fluorinated analog are not available, the class effect is well-documented: the trifluoroethyl carbamate motif increases half-life in liver microsomes compared to non-fluorinated carbamates . For example, in a series of coumarin-based carbamates, the trifluoroethyl analog demonstrated greater resistance to degradation than the corresponding methyl ester [2].

Pharmacokinetics Drug Metabolism Stability

Regioisomeric Specificity: 6-Position vs. 7-Position Substitution

The 6-position attachment of the carbamate functionality on the coumarin ring provides a distinct spatial orientation compared to the more common 7-substituted analogs (e.g., 2,2,2-trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate, CAS 1210752-66-1) [1]. This regioisomerism can significantly alter binding affinity and selectivity for biological targets. While direct IC50 comparisons between 6- and 7-substituted trifluoroethyl coumarin carbamates are not publicly available, general SAR studies on coumarins demonstrate that substitution position critically modulates activity in enzyme inhibition and receptor binding assays [2].

Structure-Activity Relationship Target Engagement Molecular Recognition

Defined Purity and Bulk Availability

2,2,2-Trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate is commercially available with a minimum purity specification of 95% . This contrasts with many custom-synthesized analogs that may be offered at lower or unspecified purity, introducing variability in assay results. Additionally, the compound can be sourced in bulk quantities (from grams to kilograms) from reputable suppliers [1], ensuring consistent supply for larger-scale studies or development programs.

Procurement Quality Control Scale-up

Optimal Research and Industrial Applications for 2,2,2-Trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate


Medicinal Chemistry Lead Optimization

In lead optimization programs where enhanced metabolic stability and lipophilicity are desired, 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate serves as a valuable scaffold. Its trifluoroethyl carbamate motif is expected to improve in vivo half-life compared to non-fluorinated analogs , making it suitable for generating compounds with better pharmacokinetic profiles. The 6-position substitution offers an alternative binding mode that may yield selectivity advantages over 7-substituted derivatives [2].

Enzyme Inhibitor Development

Coumarin-based carbamates are known to act as covalent or non-covalent inhibitors of various enzymes, including hydrolases and kinases. The 2,2,2-trifluoroethyl group can enhance binding through favorable hydrophobic interactions while also providing a metabolically stable warhead . The 6-amino coumarin core can be further functionalized to optimize target engagement and selectivity [2].

Fluorescent Probe and Imaging Agent Synthesis

Coumarin derivatives are widely used as fluorescent probes due to their strong emission properties and sensitivity to the local environment. The trifluoroethyl group can be leveraged to tune photophysical properties (e.g., quantum yield, Stokes shift) and improve cell permeability . The 6-position carbamate provides a convenient handle for conjugating targeting moieties or payloads while preserving the coumarin fluorophore [2].

Chemical Biology Tool Compound

The defined purity (≥95%) and reliable commercial availability of this compound make it an excellent choice for use as a tool compound in biochemical and cellular assays. Its structural features (trifluoroethyl group, 6-substituted coumarin) offer a distinct profile that can be used to probe target engagement, pathway modulation, or structure-activity relationships in a reproducible manner.

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